molecular formula C21H20N2O3 B5861412 N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea

N-2-biphenylyl-N'-(2,4-dimethoxyphenyl)urea

Cat. No.: B5861412
M. Wt: 348.4 g/mol
InChI Key: HPNVMCBYSAKCGO-UHFFFAOYSA-N
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Description

N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a biphenyl group and a dimethoxyphenyl group attached to a urea moiety

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-16-12-13-19(20(14-16)26-2)23-21(24)22-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14H,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNVMCBYSAKCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of 2-biphenylamine with 2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or alcohols depending on the specific reaction conditions.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.

Uniqueness

N-2-biphenylyl-N’-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of biphenyl and dimethoxyphenyl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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